Retosiban

描述

This compound has been used in trials studying the treatment of Premature Labor and Obstetric Labour, Premature.

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

highly selective oxytocin receptor antagonist; structure in first source

Structure

3D Structure

属性

IUPAC Name |

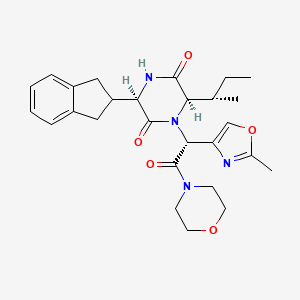

(3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2-methyl-1,3-oxazol-4-yl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N4O5/c1-4-16(2)23-25(32)29-22(20-13-18-7-5-6-8-19(18)14-20)26(33)31(23)24(21-15-36-17(3)28-21)27(34)30-9-11-35-12-10-30/h5-8,15-16,20,22-24H,4,9-14H2,1-3H3,(H,29,32)/t16-,22+,23+,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVGDGRBPMVYPB-FDUHJNRSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)N1C(C2=COC(=N2)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N1[C@H](C2=COC(=N2)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00231559 |

Source

|

| Record name | Retosiban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820957-38-8 |

Source

|

| Record name | (3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-[(1R)-1-(2-methyl-4-oxazolyl)-2-(4-morpholinyl)-2-oxoethyl]-6-[(1S)-1-methylpropyl]-2,5-piperazinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=820957-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retosiban [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0820957388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retosiban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11818 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Retosiban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETOSIBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIE06H28OX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Retosiban in Myometrial Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retosiban is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR) developed for the treatment of preterm labor.[1][2] Its primary mechanism of action is the competitive inhibition of oxytocin binding to its receptor on myometrial cells, which effectively blocks the downstream signaling cascade responsible for uterine contractions.[1] By preventing the Gq/11-protein-mediated release of intracellular calcium, this compound promotes uterine quiescence. Furthermore, emerging evidence suggests that this compound exhibits inverse agonism, particularly by inhibiting stretch-induced, agonist-independent myometrial activation, a key factor in preterm labor associated with conditions like multiple pregnancies.[3][4] This document provides a comprehensive overview of the molecular interactions, signaling pathways, and cellular effects of this compound within the myometrium, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor

The fundamental action of this compound is to prevent the physiological effects of oxytocin (OT) by blocking its binding site on the oxytocin receptor, a Class I G-protein-coupled receptor (GPCR) located on the surface of myometrial smooth muscle cells.[1][5]

The Oxytocin Signaling Cascade

In myometrial cells, the binding of oxytocin to the OTR initiates a well-characterized signaling pathway crucial for uterine contractions:[5][6][7]

-

Receptor Activation & G-Protein Coupling: Oxytocin binding induces a conformational change in the OTR, leading to the activation of the heterotrimeric G-protein Gαq/11.[5][7]

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[6][7][8]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored intracellular calcium (Ca2+) into the cytosol.[6][7][8] Concurrently, DAG activates Protein Kinase C (PKC), which contributes to sustained contractions and involves other signaling pathways.[7][8]

-

Contraction: The rapid increase in cytosolic Ca2+ concentration leads to its binding with calmodulin. The Ca2+-calmodulin complex activates myosin light-chain kinase (MLCK), which then phosphorylates the myosin light chain, initiating the cross-bridge cycling of actin and myosin filaments and resulting in smooth muscle contraction.[7]

This compound's Point of Intervention

This compound, as a competitive antagonist, binds to the OTR with high affinity but does not elicit a biological response.[1][2] Its presence at the receptor binding site physically obstructs oxytocin from binding and initiating the entire Gαq-PLC-IP3-Ca2+ cascade. This blockade is the primary mechanism by which this compound reduces the frequency and force of uterine contractions.[1] Inhibition of IP3 production by this compound has been shown to follow single-site competitive binding kinetics.[9][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Oxytocin signalling in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functionally Selective Inhibition of the Oxytocin Receptor by this compound in Human Myometrial Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

Retosiban's Profile: An In-depth Technical Guide to its Oxytocin Receptor Binding Affinity and Selectivity

For Immediate Release

This technical guide provides a comprehensive overview of the binding affinity and selectivity of Retosiban, a potent and selective oxytocin receptor antagonist. Developed for researchers, scientists, and drug development professionals, this document details the quantitative pharmacological data, representative experimental methodologies for determining these parameters, and visual representations of the relevant biological pathways and experimental workflows.

Core Pharmacological Data: Binding Affinity and Selectivity

This compound demonstrates high affinity for the human oxytocin receptor with a sub-nanomolar inhibition constant (Ki).[1][2] Its selectivity for the oxytocin receptor over the structurally related human vasopressin receptors (V1a, V1b, and V2) is a key characteristic, exceeding 1400-fold.[1][2][3] This high selectivity minimizes the potential for off-target effects related to vasopressin receptor modulation.

Table 1: this compound Binding Affinity for Oxytocin and Vasopressin Receptors

| Receptor Target | Species | Assay Type | Parameter | Value (nM) |

| Oxytocin Receptor | Human | Competitive Binding | Ki | 0.65[1][2] |

| Oxytocin Receptor | Rat | Competitive Binding | Ki | 4.1[2][4] |

| Vasopressin V1a Receptor | Human | Competitive Binding | Ki | >12000[4] |

| Vasopressin V1b Receptor | Human | Competitive Binding | Ki | >10000[4] |

| Vasopressin V2 Receptor | Human | Competitive Binding | Ki | 950[4] |

Experimental Protocols

The determination of this compound's binding affinity and selectivity relies on established in vitro pharmacological assays. The following sections provide detailed, representative methodologies for the key experiments.

Representative Protocol: Oxytocin Receptor Competitive Binding Assay

This protocol outlines a standard radioligand competitive binding assay to determine the affinity of a test compound like this compound for the human oxytocin receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the human oxytocin receptor expressed in a recombinant cell line (e.g., CHO-K1 or HEK293 cells).[5]

Materials:

-

Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing the human oxytocin receptor.

-

Radioligand: [³H]-Oxytocin or a selective high-affinity radio-labeled oxytocin receptor antagonist.

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail

-

96-well plates

-

Filter mats

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the recombinant human oxytocin receptor.

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer.

-

Non-specific Binding: Unlabeled oxytocin (1 µM final concentration).

-

Competition: Serial dilutions of this compound.

-

-

Add the radioligand to all wells at a final concentration at or below its Kd value.

-

Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through filter mats using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Representative Protocol: Vasopressin Receptor Selectivity Assays

To determine the selectivity of this compound, similar competitive binding assays are performed using cell lines expressing the human V1a, V1b, and V2 vasopressin receptors.

Key Differences from the Oxytocin Receptor Assay:

-

Cell Lines: Use cell lines stably expressing the respective human vasopressin receptor subtype (V1a, V1b, or V2).

-

Radioligands:

-

V1a Receptor: Typically [³H]-Arginine Vasopressin (AVP) or a selective V1a antagonist radioligand.

-

V1b Receptor: Typically [³H]-Arginine Vasopressin.

-

V2 Receptor: Typically [³H]-Arginine Vasopressin.

-

-

Non-specific Binding Control: A high concentration of unlabeled Arginine Vasopressin.

The remainder of the protocol, including the assay setup, incubation, separation, detection, and data analysis, follows the same principles as the oxytocin receptor binding assay.

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

The binding of an antagonist like this compound to the oxytocin receptor competitively blocks the binding of the endogenous ligand, oxytocin. This prevents the activation of downstream signaling cascades that lead to physiological responses such as uterine contractions. The primary signaling pathway initiated by oxytocin receptor activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.

Caption: Oxytocin receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Competitive Binding Assay

The workflow for a competitive binding assay is a systematic process to determine the affinity of a test compound for a specific receptor. It involves the preparation of reagents, execution of the binding experiment, and subsequent data analysis to derive key pharmacological parameters.

Caption: A typical experimental workflow for a competitive binding assay.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Treatment of spontaneous preterm labour with this compound: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of Retosiban: A Technical Guide for Uterine Tissue Research

An in-depth examination of the experimental data and methodologies surrounding the oxytocin receptor antagonist, Retosiban, in the context of uterine myometrial tissue.

This compound (GSK-221,149-A) is a potent, selective, and orally active non-peptide oxytocin receptor (OTR) antagonist that has been investigated for its potential as a tocolytic agent to manage preterm labor.[1][2] This technical guide provides a comprehensive overview of the in vitro studies of this compound on uterine tissue, with a focus on its pharmacological properties, experimental protocols, and mechanism of action.

Quantitative Pharmacological Data

This compound demonstrates high affinity and selectivity for the oxytocin receptor. The following tables summarize the key quantitative data from various in vitro studies.

Table 1: Receptor Binding Affinity and Selectivity of this compound

| Parameter | Species/Receptor | Value | Reference |

| Ki | Human OTR | 0.65 nM | [1][2][3][4] |

| Ki | Rat OTR | 4.1 nM | [2] |

| Selectivity | Over Vasopressin Receptors (V1a, V1b, V2) | >1400-fold | [2][4][5] |

Table 2: In Vitro Efficacy of this compound on Uterine Contractions

| Experimental Model | Stimulus | This compound Concentration | Effect | Reference |

| Rat Isolated Myometrial Strips | Oxytocin | 0.1 - 10 µM | Parallel rightward shift of oxytocin concentration-response curves | [2] |

| Human Myometrial Explants | Mechanical Stretch | 10 nM | Prevented stretch-induced stimulation of myometrial contractility | [6][7][8] |

| Human Myometrial Explants | Mechanical Stretch | 1 µM | Reduced response to KCl and oxytocin | [9][10] |

| Human Myometrial Strips | Spontaneous & Oxytocin-stimulated | Not specified | Significantly reduced contractile activity | [5][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the in vitro assessment of this compound on uterine tissue.

1. Isolated Myometrial Strip Contractility Assay

This assay is a cornerstone for studying the direct effects of compounds on uterine muscle contractility.

-

Tissue Preparation:

-

Human myometrial biopsies are obtained from non-laboring women with normal term pregnancies during elective cesarean sections.[6]

-

The tissue is immediately placed in Krebs solution on ice and processed within 10 minutes.[6]

-

The myometrium is dissected into longitudinal strips (e.g., 2 x 2 x 10 mm).[12][13]

-

-

Experimental Setup:

-

Myometrial strips are mounted in physiological organ baths containing Krebs solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.[13]

-

The strips are connected to isometric force transducers to record contractile activity.[13]

-

Tissues are allowed to equilibrate and establish regular spontaneous contractions, which serve as a baseline.[12][13]

-

-

Data Acquisition and Analysis:

-

After establishing a stable baseline, test compounds (e.g., oxytocin, this compound) are added to the organ bath in a cumulative or single-dose manner.[13]

-

Contractile force, frequency, and duration are recorded and analyzed.[13]

-

The effects of antagonists like this compound are often assessed by their ability to inhibit spontaneous or agonist-induced contractions, with parameters like IC50 and pA2 being determined.[13]

-

2. Myometrial Explant Culture Under Mechanical Stretch

This model allows for the investigation of the interplay between mechanical forces and pharmacological interventions over a longer duration.

-

Tissue Preparation and Culture:

-

Experimental Treatment:

-

Endpoint Analysis:

-

Contractility Studies: Following incubation, the explants are washed and their contractile responses to agents like KCl and oxytocin are assessed in organ baths.[6][9]

-

Biochemical Assays: Tissue lysates are collected to analyze protein expression and phosphorylation status of key signaling molecules (e.g., ERK1/2) via methods like ELISA or Western blotting.[6]

-

Signaling Pathways and Mechanism of Action

This compound exerts its effects by competitively antagonizing the oxytocin receptor, a G-protein coupled receptor (GPCR). In the myometrium, oxytocin binding to its receptor primarily activates the Gq/11-phospholipase C (PLC) pathway, leading to an increase in intracellular calcium and subsequent muscle contraction.[14]

Furthermore, studies have revealed that mechanical stretch of the myometrium can lead to agonist-free activation of the OTR, promoting contractility. This compound has been shown to act as an inverse agonist, inhibiting this stretch-induced activation.[6][8] This inhibitory effect is mediated, at least in part, by preventing the stretch-induced phosphorylation of extracellular signal-regulated kinase (ERK)1/2.[6][7][8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adooq.com [adooq.com]

- 4. Treatment of spontaneous preterm labourwith this compound: a phase 2 proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Treatment of spontaneous preterm labour with this compound: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Effect of an Oxytocin Receptor Antagonist (this compound, GSK221149A) on the Response of Human Myometrial Explants to Prolonged Mechanical Stretch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ovid.com [ovid.com]

- 12. researchgate.net [researchgate.net]

- 13. reprocell.com [reprocell.com]

- 14. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Oral Retosiban: A Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Retosiban, a non-peptide, orally active oxytocin receptor antagonist, has been a subject of significant interest for its potential as a tocolytic agent in the management of preterm labor. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of oral this compound, drawing from preclinical and clinical research to offer a detailed resource for professionals in the field of drug development and reproductive health.

Executive Summary

This compound (also known as GSK221149A) is a potent and highly selective antagonist of the oxytocin receptor (OTR).[1][2] It has demonstrated efficacy in reducing uterine contractions in both animal models and human clinical trials.[3][4] Its favorable oral bioavailability distinguishes it from peptide-based antagonists like atosiban.[1][5] This guide will delve into the quantitative PK parameters, detailed experimental methodologies, and the underlying pharmacodynamic mechanisms of oral this compound.

Pharmacokinetics

Oral administration of this compound leads to rapid absorption and a relatively short half-life.[6][7] Preclinical studies in rats indicated excellent oral bioavailability, approaching 100%, with a half-life of 1.4 hours.[1] These findings have been largely mirrored in human trials.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of oral this compound from published studies.

| Parameter | Species | Value | Study Details | Source |

| Oral Bioavailability | Rat | ~100% | Preclinical study | [1] |

| Half-life (t½) | Rat | 1.4 hours | Preclinical study | [1] |

| Half-life (t½) | Human (pregnant women) | 1.45 hours | Phase II pilot dose-ranging study | [6][7][8] |

| Time to Peak Concentration (Tmax) | Human (pregnant women) | 2 hours | Phase II pilot dose-ranging study | [6] |

| Clearance | Human | Low intrinsic clearance in human microsomes | In vitro study | [1] |

| Protein Binding | Human | Low (<80%) | In vitro study | [1] |

| CNS Penetration | Predicted | Low | Preclinical assessment | [1] |

Table 1: Summary of Oral this compound Pharmacokinetic Parameters

Experimental Protocols

Phase II Pilot Dose-Ranging Study in Pregnant Women:

This multicenter, double-blind, placebo-controlled study aimed to investigate the safety, tolerability, pharmacodynamics, and pharmacokinetics of intravenous (IV) and oral this compound in pregnant women experiencing spontaneous preterm labor between 34 and 35 6/7 weeks' gestation.[8]

-

Study Design: Women were randomized to receive either a 12-hour IV infusion of this compound followed by a single oral placebo dose (R-P group) or a 12-hour IV placebo infusion followed by a single oral dose of this compound (P-R group).[8]

-

Pharmacokinetic Sampling: For the oral this compound arm, blood samples were collected at pre-dose, and at 1, 2, 4, 8, and 12 hours after administration of a single 125 mg oral dose to determine the pharmacokinetic profile.[7]

-

Analytical Method: Plasma concentrations of this compound were quantified using a validated analytical method (details not specified in the provided search results).

Pharmacodynamics

This compound exerts its tocolytic effects by competitively antagonizing the oxytocin receptor, thereby inhibiting oxytocin-mediated uterine contractions.[1] It demonstrates high affinity and selectivity for the human oxytocin receptor.

Receptor Binding and Selectivity

| Parameter | Receptor | Value | Source |

| Binding Affinity (Ki) | Human Oxytocin Receptor (hOTR) | 0.65 nM | [1][2][4] |

| Binding Affinity (Ki) | Rat Oxytocin Receptor (rOTR) | 4.1 nM | [2] |

| Selectivity | Over Vasopressin Receptors (V1a, V1b, V2) | >1400-fold | [2][4][6] |

Table 2: Receptor Binding Affinity and Selectivity of this compound

In Vitro and In Vivo Effects

-

In Vitro: In isolated rat myometrial strips, this compound produced parallel rightward shifts of oxytocin-induced concentration-response curves, indicative of competitive antagonism.[2] It also significantly reduced the contractile activity of both spontaneously active and oxytocin-stimulated human myometrial strips.[6]

-

In Vivo (Rats): Both oral and intravenous administration of this compound resulted in a dose-dependent decrease in oxytocin-induced uterine contractions.[1][3] In late-term pregnant rats, it significantly reduced spontaneous uterine contractions.[2][3]

-

In Vivo (Monkeys): Oral administration of this compound to cynomolgus monkeys between 100 and 150 days of gestational age reduced the risk of spontaneous delivery.[9][10]

Clinical Efficacy in Preterm Labor

A phase 2 proof-of-concept study demonstrated that intravenous this compound was associated with a significant increase in the time to delivery compared to placebo.[4] While a direct oral-only efficacy trial's detailed results are less clear from the provided information, the favorable oral pharmacokinetics suggest its potential as a convenient and effective tocolytic agent. However, a systematic review and meta-analysis of three randomized clinical trials concluded that with the limited high-quality evidence available, this compound demonstrated no clear benefit over placebo in the management of preterm labor.[11] It is important to note that some of the later phase 3 trials were terminated early due to slow recruitment.[12][13]

Signaling Pathway

The primary signaling pathway for the oxytocin receptor involves its coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium, leading to myometrial contraction. This compound, as a competitive antagonist, blocks the initial binding of oxytocin to its receptor, thus inhibiting this cascade.

Furthermore, studies have shown that mechanical stretch of the myometrium can lead to agonist-free activation of the oxytocin receptor and subsequent phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), promoting contractility.[9] this compound has been shown to prevent this stretch-induced ERK1/2 phosphorylation, suggesting a role as an inverse agonist.[9]

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated, with a safety profile comparable to placebo.[4][6] Adverse events have been infrequent in both mothers and newborns.[6][7][8] Follow-up studies of infants born to mothers who participated in this compound trials have not shown any unexpected adverse outcomes or impairments.[14]

Conclusion

Oral this compound presents a promising pharmacokinetic profile, characterized by rapid absorption and good bioavailability. Its high potency and selectivity as an oxytocin receptor antagonist translate into clear pharmacodynamic effects on uterine contractility. While the clinical development of this compound has faced challenges, the comprehensive data gathered to date provide a valuable foundation for future research and development of orally active tocolytics. The detailed understanding of its mechanism of action, including its potential as an inverse agonist in response to myometrial stretch, opens avenues for targeted therapeutic strategies in the prevention and management of preterm labor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatment of spontaneous preterm labourwith this compound: a phase 2 proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxytocin receptor antagonists for inhibiting preterm labour - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treatment of spontaneous preterm labour with this compound: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Treatment of spontaneous preterm labour with this compound: a phase II pilot dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Randomized Trials of this compound Versus Placebo or Atosiban in Spontaneous Preterm Labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Safety and Outcomes in Infants Born to Mothers Participating in this compound Treatment Trials: ARIOS Follow-up Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Retosiban's Effect on Intracellular Calcium Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retosiban is a potent, selective, and orally active non-peptide antagonist of the oxytocin receptor (OTR).[1] It is under investigation as a tocolytic agent for the management of preterm labor.[1][2] The primary mechanism of action of this compound involves the competitive blockade of oxytocin binding to its receptor, thereby attenuating the signaling cascade that leads to uterine contractions. A critical component of this signaling pathway is the mobilization of intracellular calcium ([Ca2+]i). This technical guide provides an in-depth overview of this compound's effect on intracellular calcium signaling, including detailed experimental protocols, quantitative data, and visual representations of the underlying molecular pathways.

Mechanism of Action: Inhibition of Oxytocin-Induced Calcium Signaling

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 alpha subunit.[3] Upon activation by oxytocin, the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This initial calcium release is often followed by an influx of extracellular calcium through store-operated and voltage-gated calcium channels, leading to a sustained increase in intracellular calcium concentration.[3][4] This elevation in [Ca2+]i is the primary trigger for the cascade of events leading to myometrial cell contraction.

This compound, as a competitive antagonist, binds to the oxytocin receptor and prevents the conformational changes necessary for Gq/11 protein activation. This directly inhibits the production of IP3 and the subsequent release of calcium from intracellular stores.[5] Furthermore, some evidence suggests that this compound may act as an inverse agonist, capable of reducing the basal, ligand-independent activity of the oxytocin receptor, thereby further suppressing downstream signaling.[6]

Quantitative Data

The following tables summarize the available quantitative data on this compound's potency and efficacy in inhibiting oxytocin receptor-mediated responses.

| Parameter | Species/System | Value | Reference(s) |

| Binding Affinity (Ki) | Human OTR | 0.65 nM | [1] |

| Rat OTR | 4.1 nM | [1] | |

| In Vivo Potency (Uterine Contractions) | Anesthetized, non-pregnant rats (ID50) | 0.27 mg/kg (i.v.) | [1] |

| Anesthetized, non-pregnant rats (IC50) | 180 nM | [1] | |

| Selectivity | OTR vs. Vasopressin Receptors (V1a, V1b, V2) | >1400-fold | [2] |

| Functional Inhibition of Uterine Contractions |

| Effect |

| Inhibition of stretch-induced maximal response to oxytocin |

| Reduction in the number of uterine contractions in women in spontaneous preterm labor |

Experimental Protocols

In Vitro Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

This protocol describes the measurement of oxytocin-induced changes in intracellular calcium concentration in cultured human myometrial cells and the inhibitory effect of this compound using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cultured human myometrial cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Fura-2 acetoxymethyl ester (Fura-2 AM)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Oxytocin

-

This compound

-

Ionomycin

-

EGTA

-

Fluorescence microscope with an imaging system capable of ratiometric analysis (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

-

Cell Culture: Culture human myometrial cells in DMEM supplemented with 10% FBS until they reach 70-80% confluency on glass coverslips.

-

Dye Loading:

-

Prepare a loading buffer containing HBS, 2 µM Fura-2 AM, and 0.02% Pluronic F-127.

-

Wash the cells once with HBS.

-

Incubate the cells in the loading buffer for 30-60 minutes at 37°C in the dark.

-

-

De-esterification: Wash the cells twice with HBS and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

-

Calcium Imaging:

-

Mount the coverslip onto the microscope stage and perfuse with HBS.

-

Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.

-

To study the effect of this compound, pre-incubate the cells with the desired concentration of this compound for 10-20 minutes.

-

Stimulate the cells with a specific concentration of oxytocin (e.g., 100 nM) in the continued presence of this compound (or vehicle control).

-

Record the changes in fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

Normalize the data to the baseline fluorescence ratio.

-

Determine the peak response to oxytocin in the presence and absence of different concentrations of this compound to quantify the inhibitory effect.

-

-

Calibration (Optional): At the end of each experiment, perfuse the cells with a calcium-free HBS containing EGTA and a high concentration of ionomycin to determine the minimum fluorescence ratio (Rmin). Subsequently, perfuse with HBS containing a saturating concentration of calcium and ionomycin to determine the maximum fluorescence ratio (Rmax). These values can be used to convert the fluorescence ratios to absolute calcium concentrations using the Grynkiewicz equation.

In Vitro Uterine Contractility Assay

This protocol details the measurement of isometric contractions of human myometrial tissue strips in an organ bath setup to determine the inhibitory effect of this compound on oxytocin-induced contractions.

Materials:

-

Fresh human myometrial biopsies

-

Krebs-bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

-

Carbogen gas (95% O2, 5% CO2)

-

Multi-chamber organ bath system with isometric force transducers

-

Data acquisition system

-

Oxytocin

-

This compound

Procedure:

-

Tissue Preparation:

-

Obtain fresh human myometrial biopsies and immediately place them in ice-cold Krebs-bicarbonate solution.

-

Carefully dissect longitudinal strips of myometrium (approximately 10 mm in length and 2 mm in width).

-

-

Mounting and Equilibration:

-

Mount the myometrial strips vertically in the organ baths containing Krebs-bicarbonate solution maintained at 37°C and continuously bubbled with carbogen gas.

-

Apply a passive tension of 1-2 grams to each strip and allow the tissue to equilibrate for at least 60-90 minutes, during which spontaneous contractions should develop. Replace the Krebs solution every 15-20 minutes.

-

-

Induction of Contractions:

-

After the equilibration period, induce stable and robust contractions by adding a submaximal concentration of oxytocin (e.g., 10 nM) to the organ bath.

-

-

Application of this compound:

-

Once stable oxytocin-induced contractions are established, begin the cumulative addition of this compound to the organ bath. Start with a low concentration (e.g., 1 nM) and increase in a stepwise manner (e.g., half-log increments) up to a high concentration (e.g., 1 µM).

-

Allow the tissue to respond to each concentration for a fixed period (e.g., 15-20 minutes) before adding the next concentration.

-

-

Data Analysis:

-

Record the frequency and amplitude of the contractions.

-

Calculate the area under the curve (AUC) to quantify the total contractile activity.

-

Express the inhibitory effect of this compound as a percentage of the maximal oxytocin-induced contraction.

-

Construct a dose-response curve and calculate the IC50 value for this compound's inhibition of oxytocin-induced contractions.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Caption: Oxytocin signaling pathway leading to myometrial contraction and its inhibition by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Treatment of spontaneous preterm labour with this compound: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of an oxytocin-induced rise in [Ca2+]i in single human myometrium smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Effect of an Oxytocin Receptor Antagonist (this compound, GSK221149A) on the Response of Human Myometrial Explants to Prolonged Mechanical Stretch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Retosiban (GSK-221,149-A): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Retosiban (GSK-221,149-A) is a potent and highly selective, orally bioavailable, non-peptide oxytocin receptor antagonist that was developed by GlaxoSmithKline for the potential treatment of preterm labor. By competitively blocking the oxytocin receptor, this compound inhibits uterine contractions, offering a potential therapeutic intervention to delay premature birth. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on its pharmacological properties, preclinical and clinical evaluation, and the experimental methodologies employed in its assessment.

Introduction

Preterm birth, defined as delivery before 37 completed weeks of gestation, is a leading cause of neonatal morbidity and mortality worldwide. Oxytocin, a neurohypophysial hormone, plays a crucial role in initiating and maintaining uterine contractions during labor through its interaction with the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The development of oxytocin receptor antagonists has therefore been a key strategy in the therapeutic approach to tocolysis, the inhibition of uterine contractions. This compound emerged as a promising second-generation, non-peptide OTR antagonist with high affinity and selectivity, designed to overcome the limitations of earlier tocolytic agents.

Discovery and Synthesis

The discovery of this compound was the culmination of extensive structure-activity relationship (SAR) studies aimed at identifying potent and selective, orally active non-peptide oxytocin receptor antagonists. The core of the molecule is a 2,5-diketopiperazine scaffold.

Synthesis of this compound

A key step in the synthesis of this compound involves a four-component Ugi reaction. This multicomponent reaction allows for the efficient and stereoselective construction of the core structure.

Experimental Protocol: Ugi Reaction for this compound Synthesis

A general protocol for the Ugi reaction to form the linear precursor to the diketopiperazine core of this compound is as follows:

-

Reactants:

-

An appropriate N-protected α-amino acid (e.g., with a Boc or Cbz protecting group).

-

An aldehyde or ketone.

-

An isocyanide.

-

A carboxylic acid.

-

-

Solvent: The reaction is typically carried out in a protic solvent such as methanol or ethanol.

-

Procedure:

-

The amine and carbonyl components are mixed to form an imine in situ.

-

The carboxylic acid and isocyanide are then added to the reaction mixture.

-

The reaction proceeds at room temperature, and the Ugi product, a bis-amide, is formed.

-

-

Post-Ugi Modification for Diketopiperazine Formation:

-

The protecting group on the α-amino acid is removed (e.g., acid-catalyzed cleavage of a Boc group).

-

The resulting free amine undergoes an intramolecular cyclization via nucleophilic attack on an ester or activated carboxyl group, forming the 2,5-diketopiperazine ring.

-

-

Purification: The final product is purified using standard chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

Mechanism of Action

This compound functions as a competitive antagonist of the oxytocin receptor.[1] By binding to the OTR, it prevents oxytocin from activating its downstream signaling pathways, thereby inhibiting uterine smooth muscle contractions.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a Gq/11-protein coupled receptor. Its activation by oxytocin initiates a signaling cascade that leads to uterine muscle contraction. This compound blocks this pathway at the initial receptor binding step.

Preclinical Pharmacology

The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

In Vitro Studies

4.1.1. Receptor Binding Affinity

The affinity of this compound for the human and rat oxytocin receptors was determined using radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Membranes expressing the oxytocin receptor are prepared from a suitable source, such as CHO-K1 cells stably transfected with the human oxytocin receptor.

-

Radioligand: A radiolabeled oxytocin receptor antagonist, such as [³H]-vasopressin or a specific tritiated oxytocin antagonist, is used.

-

Competition Assay:

-

A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin.

-

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

4.1.2. In Vitro Uterine Contraction Assays

The functional antagonist activity of this compound was assessed by its ability to inhibit oxytocin-induced contractions in isolated uterine tissue.

Experimental Protocol: In Vitro Uterine Myometrial Strip Contraction Assay

-

Tissue Preparation: Myometrial strips are obtained from pregnant or non-pregnant rats or from human biopsies taken during cesarean section. The strips are dissected and mounted in organ baths.

-

Organ Bath Setup: The tissue strips are suspended in a temperature-controlled (37°C) organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) and bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂). One end of the strip is fixed, and the other is connected to an isometric force transducer.

-

Data Acquisition: The transducer records changes in muscle tension, which are digitized and recorded.

-

Experimental Procedure:

-

The tissue is allowed to equilibrate and establish regular spontaneous or oxytocin-induced contractions.

-

Cumulative concentrations of this compound are added to the organ bath, and the inhibitory effect on the amplitude and frequency of contractions is measured.

-

-

Data Analysis: Concentration-response curves are constructed to determine the potency of this compound, often expressed as the pA₂, a measure of antagonist potency.

In Vivo Studies

In vivo studies in animal models, primarily rats, were conducted to evaluate the efficacy of this compound in inhibiting uterine contractions.

Experimental Protocol: In Vivo Inhibition of Uterine Contractions in Anesthetized Rats

-

Animal Model: Anesthetized, non-pregnant female rats are used. Anesthesia is induced and maintained throughout the experiment.

-

Surgical Preparation:

-

A catheter is inserted into a jugular vein for drug administration.

-

A catheter is placed in a carotid artery for blood pressure monitoring.

-

A small, fluid-filled balloon catheter is inserted into the uterine horn to measure intrauterine pressure changes, which reflect uterine contractions.

-

-

Experimental Procedure:

-

A baseline of uterine contractions is established, often induced by a continuous infusion of oxytocin.

-

This compound is administered intravenously as a bolus or infusion at various doses.

-

-

Endpoint Measurement: The primary endpoint is the reduction in the frequency and amplitude of oxytocin-induced uterine contractions.

-

Data Analysis: Dose-response curves are generated to determine the dose of this compound required to produce a 50% inhibition of uterine contractions (ID₅₀).

Pharmacokinetics and Metabolism

Pharmacokinetic studies were conducted in animals and humans to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | |||

| Human OTR | 0.65 nM | [1][2] | |

| Rat OTR | 4.1 nM | [2] | |

| Selectivity | |||

| Over Vasopressin Receptors (V1a, V1b, V2) | Human | >1400-fold | [3] |

| In Vivo Efficacy (ID₅₀) | |||

| Inhibition of Oxytocin-Induced Uterine Contractions | Rat (i.v.) | 0.27 mg/kg | [2] |

| Pharmacokinetics | |||

| Half-life | Rat (oral) | 1.4 hours | [1] |

| Half-life | Human (oral) | 1.45 hours | [3] |

| Oral Bioavailability | Rat | ~100% | [1] |

Clinical Development

This compound underwent a clinical development program that included Phase I, II, and III trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Studies

Phase I trials were conducted in healthy, non-pregnant female volunteers to assess the safety, tolerability, and pharmacokinetic profile of single and multiple doses of this compound administered orally and intravenously.[3] These studies established a favorable safety and pharmacokinetic profile.[3]

Phase II Studies

Phase II studies were designed to evaluate the efficacy of this compound in suppressing uterine contractions in pregnant women experiencing preterm labor.

Clinical Trial Design: Phase II Proof-of-Concept Study (NCT00404768)

-

Objective: To investigate the efficacy and safety of intravenous this compound in women with spontaneous preterm labor.

-

Design: A randomized, double-blind, placebo-controlled trial.

-

Population: Pregnant women between 30 and 35 6/7 weeks' gestation with spontaneous preterm labor.

-

Intervention: Intravenous administration of this compound or placebo for 48 hours.

-

Primary Endpoint: Uterine quiescence (defined as four or fewer contractions per hour).

-

Key Findings: While not statistically significant for the primary endpoint, intravenous this compound was associated with a longer time to delivery compared to placebo and demonstrated a favorable safety profile.[4]

| Outcome | This compound (n=30) | Placebo (n=34) | Relative Risk (95% CrI) |

| Uterine Quiescence at 6 hours | 62% | 41% | 1.53 (0.98, 2.48) |

| Mean Time to Delivery | +8.2 days | ||

| Preterm Births (<37 weeks) | 18.7% | 47.2% | 0.38 (0.15, 0.81) |

Data from a Phase II proof-of-concept study.[4]

Phase III Studies

Based on the promising results from the Phase II trials, a Phase III program was initiated in 2015 to further evaluate the efficacy and safety of this compound for improving neonatal outcomes in women with spontaneous preterm labor.[5][6] The program included two main trials: one comparing this compound to placebo and another comparing it to atosiban, another oxytocin antagonist.[7]

Clinical Trial Design: Phase III Efficacy and Safety Study (e.g., NCT02377466)

-

Objective: To demonstrate the superiority of intravenous this compound over placebo in prolonging pregnancy and improving neonatal outcomes.

-

Design: A randomized, double-blind, placebo-controlled, multicenter study.

-

Population: Females aged 12 to 45 years with a singleton pregnancy in spontaneous preterm labor between 24 and 33 6/7 weeks of gestation.

-

Intervention: Intravenous infusion of this compound or placebo for 48 hours.

-

Co-primary Endpoints:

-

Time to delivery or treatment failure.

-

A composite of neonatal morbidity and mortality.

-

Unfortunately, the Phase III trials were terminated early due to slow recruitment.[7]

Safety and Tolerability

Across the clinical trial program, this compound was generally well-tolerated, with an adverse event profile comparable to placebo.[3][4]

Conclusion

This compound represents a significant advancement in the development of selective, non-peptide oxytocin receptor antagonists. Its discovery and preclinical development demonstrated high potency, selectivity, and efficacy in relevant models of uterine contraction. While the clinical development program showed promise in early phases for delaying preterm labor with a favorable safety profile, the Phase III trials were unfortunately terminated before completion. The comprehensive data gathered throughout its development, from synthesis to clinical evaluation, provide valuable insights for the future design and development of tocolytic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. benchchem.com [benchchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. baranlab.org [baranlab.org]

Retosiban: An In-depth Analysis of a Highly Selective Oxytocin Receptor Antagonist and the Assessment of Its Molecular Targets

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Retosiban (GSK-221149-A) is a potent and highly selective, orally active antagonist of the oxytocin receptor (OTR) that has been investigated primarily for the treatment of preterm labor.[1][2][3] Its mechanism of action centers on the competitive inhibition of oxytocin binding to its receptor, thereby reducing uterine contractions.[1][4] A critical aspect of its pharmacological profile is its remarkable selectivity for the OTR, particularly over the structurally related vasopressin receptors. This high selectivity is a key attribute, minimizing the potential for off-target effects. This technical guide provides a comprehensive overview of the known molecular interactions of this compound, with a focus on its selectivity profile. In the absence of publicly available data on specific molecular targets beyond the OTR and vasopressin receptors, this document details the standard experimental methodologies employed to assess off-target binding and functional activity for a G-protein coupled receptor (GPCR) ligand like this compound.

Introduction

Oxytocin, a nonapeptide hormone, plays a crucial role in social bonding, lactation, and uterine contractility during childbirth.[5] The oxytocin receptor (OTR) is a class A GPCR that, upon activation, primarily couples to Gq/11 G-proteins. This coupling initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the sarcoplasmic reticulum, which, in conjunction with calcium influx through voltage-gated channels, activates calmodulin and myosin light-chain kinase, resulting in myometrial smooth muscle contraction.[5]

This compound has been developed as a tocolytic agent to counteract the effects of oxytocin and prevent preterm birth.[3][6] Its high affinity for the human oxytocin receptor is a key feature of its pharmacological profile.

Quantitative Analysis of this compound's Selectivity

The selectivity of a drug candidate is a paramount consideration in drug development, as it directly influences the therapeutic window and the potential for adverse effects. This compound has demonstrated a high degree of selectivity for the oxytocin receptor. The available quantitative data on its binding affinity and inhibitory concentrations are summarized in the table below.

| Target | Ligand/Substrate | Assay Type | Value | Reference |

| Human Oxytocin Receptor | This compound | Ki (inhibition constant) | 0.65 nM | [1][2] |

| Rat Oxytocin Receptor | This compound | Ki (inhibition constant) | 4.1 nM | [2] |

| Human Vasopressin V1a Receptor | This compound | Selectivity Ratio | >1400-fold vs. OTR | [1][6] |

| Human Vasopressin V1b Receptor | This compound | Selectivity Ratio | >1400-fold vs. OTR | [6] |

| Human Vasopressin V2 Receptor | This compound | Selectivity Ratio | >1400-fold vs. OTR | [6] |

| Cytochrome P450 (CYP) Isoforms | This compound | IC50 (half maximal inhibitory concentration) | > 100 µM | [1] |

Table 1: Quantitative Selectivity Profile of this compound

Methodologies for Assessing Off-Target Molecular Interactions

To ensure the safety and efficacy of a drug candidate like this compound, a thorough evaluation of its potential off-target interactions is crucial. This is typically achieved through a combination of in vitro binding and functional assays against a broad panel of receptors, ion channels, and enzymes.

Radioligand Binding Assays for Selectivity Profiling

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[7] In the context of off-target screening, a competitive binding format is commonly employed.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Target Preparation: Membranes are prepared from cell lines recombinantly expressing the off-target receptor of interest or from tissues known to endogenously express the receptor.[8]

-

Radioligand Selection: A specific radiolabeled ligand with high affinity and selectivity for the target receptor is chosen.

-

Assay Setup: A fixed concentration of the radioligand and varying concentrations of the test compound (this compound) are incubated with the prepared receptor membranes.

-

Incubation: The reaction is allowed to reach equilibrium.

-

Separation: Bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[7]

-

Detection: The radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptor, is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Figure 1: General workflow for a competitive radioligand binding assay.

Functional Assays for Off-Target Activity

While binding assays provide information on affinity, functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at an off-target receptor. The choice of assay depends on the signaling pathway of the receptor being investigated.

Experimental Protocol: cAMP Accumulation Assay for Gs/Gi-Coupled GPCRs

-

Cell Culture: Cells expressing the target Gs or Gi-coupled receptor are cultured in microplates.

-

Compound Incubation: The cells are incubated with varying concentrations of the test compound (this compound).

-

Stimulation (for Gi-coupled receptors): For Gi-coupled receptors, an agonist that stimulates adenylyl cyclase (e.g., forskolin) is added to increase basal cAMP levels.

-

Lysis: The cells are lysed to release intracellular cAMP.

-

Detection: The concentration of cAMP is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or bioluminescent resonance energy transfer (BRET).

-

Data Analysis: A dose-response curve is generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Experimental Protocol: Calcium Mobilization Assay for Gq-Coupled GPCRs

-

Cell Culture and Dye Loading: Cells expressing the target Gq-coupled receptor are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: The test compound (this compound) is added to the cells.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity using a plate reader or a fluorescence microscope.

-

Data Analysis: The magnitude and kinetics of the calcium response are analyzed to determine the activity of the compound.

Signaling Pathways

Understanding the primary signaling pathway of this compound at the oxytocin receptor is fundamental for interpreting its overall pharmacological profile.

Figure 2: Antagonistic effect of this compound on the OTR signaling pathway.

Conclusion

This compound is a highly selective oxytocin receptor antagonist with a well-defined primary mechanism of action. The available data strongly indicates a favorable selectivity profile, particularly with a more than 1400-fold selectivity over vasopressin receptors and minimal interaction with cytochrome P450 enzymes.[1][6] While comprehensive public data on its interaction with a wider range of molecular targets is not available, the established methodologies of radioligand binding assays and functional screens provide a robust framework for assessing such potential off-target effects. For a compound like this compound, where high selectivity is a key design feature, the absence of significant off-target interactions in preclinical profiling is a critical determinant of its safety and therapeutic potential. Further research and publication of broader selectivity screening data would provide a more complete picture of this compound's molecular interactions.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. GPCR Screening & Profiling with Functional Assays - Creative Biogene [creative-biogene.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Treatment of spontaneous preterm labour with this compound: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

Preclinical Safety and Toxicology of Retosiban: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical safety and toxicology data for Retosiban (GSK-221149-A). Detailed protocols and comprehensive quantitative data from pivotal regulatory toxicology studies are often proprietary and not fully disclosed in the public domain. The information herein is intended for informational purposes and should be supplemented with further independent research.

Introduction

This compound is a potent and highly selective, orally bioavailable, non-peptide oxytocin receptor antagonist that was under development by GlaxoSmithKline for the potential treatment of preterm labor.[1] Its mechanism of action involves competitively blocking the oxytocin receptor, thereby inhibiting oxytocin-induced uterine contractions.[1] A comprehensive preclinical safety and toxicology program is essential to support the clinical development of such a compound, particularly given its intended use in pregnant women. This guide provides a consolidated overview of the available preclinical data for this compound, focusing on its safety pharmacology, pharmacokinetics, and toxicology profile in various animal models.

Pharmacodynamics

This compound demonstrates high affinity and selectivity for the oxytocin receptor. In vitro studies have quantified its binding affinity and functional antagonism.

Table 1: In Vitro Pharmacodynamic Properties of this compound

| Parameter | Species | Value | Reference |

| Oxytocin Receptor Binding Affinity (Ki) | Human | 0.65 nM | [1] |

| Selectivity over Vasopressin V1a, V1b, and V2 receptors | Human | >1400-fold | [2] |

In functional assays, this compound has been shown to inhibit both spontaneous and oxytocin-induced contractions of human myometrial strips.[2] Furthermore, in vivo studies in rats demonstrated a dose-dependent decrease in oxytocin-induced uterine contractions following both intravenous and oral administration.[2] In late-term pregnant rats, intravenous this compound significantly reduced spontaneous uterine activity.[2]

Signaling Pathway

This compound exerts its effects by blocking the canonical oxytocin receptor signaling pathway in myometrial cells. Oxytocin binding to its G-protein coupled receptor (GPCR) typically activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in the phosphorylation of myosin light chains and subsequent muscle contraction. This compound competitively antagonizes oxytocin at the receptor level, thereby inhibiting these downstream signaling events.

Pharmacokinetics

Pharmacokinetic studies have been conducted in several preclinical species to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

| Parameter | Species | Route | Value | Reference |

| Oral Bioavailability | Rat | Oral | ~100% | [1] |

| Half-life | Rat | Oral | 1.4 hours | [1] |

| Intrinsic Clearance | Rat, Dog, Cynomolgus Monkey | In vitro (microsomes) | Low to moderate | [1] |

| Intrinsic Clearance | Human | In vitro (microsomes) | Low | [1] |

| Cytochrome P450 Inhibition | - | In vitro | No significant inhibition (IC50 > 100µM) | [1] |

| Protein Binding | - | - | <80% | [1] |

These data indicate that this compound has favorable pharmacokinetic properties in preclinical species, including good oral bioavailability in the rat and a low potential for drug-drug interactions mediated by cytochrome P450 inhibition.[1]

Preclinical Safety and Toxicology

A comprehensive preclinical safety program is mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) prior to the initiation of human clinical trials.[3] While detailed study reports for this compound are not publicly available, information from published literature indicates that an extensive series of toxicological experiments were performed.[3] The safety data from these studies were reviewed by both the FDA and EMA.[3]

General Toxicology

Single-Dose and Repeat-Dose Toxicity: Standard single-dose and repeat-dose toxicity studies in at least two species (one rodent and one non-rodent) are typically required to support clinical trials. While specific study designs and results for this compound are not detailed in the available literature, it is stated that Phase I clinical studies in healthy nonpregnant women were preceded by preclinical assessments where this compound was found to be well-tolerated.[2]

Experimental Protocol (General) While the specific protocol for this compound is not available, a general repeat-dose toxicity study would involve the following:

-

Species: Typically rat and a non-rodent species (e.g., dog or monkey).

-

Dose Levels: A minimum of three dose levels (low, mid, and high) and a control group. The high dose is intended to elicit some toxicity, the low dose is often a no-observed-adverse-effect level (NOAEL), and the mid-dose is an intermediate.

-

Duration: The duration of the study is dependent on the intended duration of the clinical trial.

-

Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of organs and tissues.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. For a drug like this compound, this would typically include an assessment of cardiovascular, respiratory, and central nervous system functions. The available data mentions a good cytochrome P450 profile and low predicted CNS penetration, suggesting a favorable safety pharmacology profile in these respects.[1]

Genotoxicity

A standard battery of genotoxicity tests is required to assess the potential of a drug to cause genetic mutations or chromosomal damage. This typically includes:

-

A test for gene mutation in bacteria (e.g., Ames test).

-

An in vitro cytogenetic test for chromosomal damage in mammalian cells or an in vitro mouse lymphoma assay.

-

An in vivo test for genotoxicity (e.g., rodent bone marrow micronucleus test).

The results of these studies for this compound are not publicly available.

Carcinogenicity

Carcinogenicity studies are long-term studies (typically two years in rodents) designed to assess the tumorigenic potential of a drug. These studies are generally required for drugs that are intended for long-term or chronic intermittent use. Given the intended short-term use of this compound for preterm labor, the requirement for full carcinogenicity studies may have been evaluated on a case-by-case basis by regulatory agencies. No public data on the carcinogenicity of this compound is available.

Reproductive and Developmental Toxicology

Given the intended patient population, a thorough investigation of the potential effects of this compound on reproduction and development is critical. These studies are typically conducted in compliance with ICH S5 guidelines.

An extensive series of toxicological experiments were performed in a nonhuman primate model (cynomolgus monkey) as a requirement from the FDA prior to clinical studies in pregnant women.[3]

Experimental Protocol: Cynomolgus Monkey Developmental Toxicology Study (Partial) Based on available information, a partial description of the protocol is as follows:

-

Species: Cynomolgus monkeys.

-

Study Design: Pregnant animals were assigned to dosing groups on day 90 post-coitum.

-

Dose Groups: At least a vehicle control and likely multiple dose levels of this compound were included.

-

Parameters Monitored:

-

Maternal: Clinical signs, ultrasonography, fetal heart rates, weekly body weight, and food consumption.

-

Fetal/Neonatal (at Cesarean delivery): Fetal blood pH, hematocrit, hemoglobin, blood gas, placental weight and morphology, fetal weight, external morphology, and gross organ morphology. Microscopic evaluation of the kidney and lung was also performed.

-

Postnatal (for spontaneously delivered animals): Maternal and offspring evaluation for 6 months, including offspring electrocardiogram, neuromuscular development, body weights, and clinical observations. Infant blood sampling was conducted at 3 months of age.

-

The published results of this study indicated that there were "no this compound-related effects on any of the experimental endpoints evaluated that precluded the administration of this compound to pregnant women."[3]

Summary and Conclusion

The publicly available preclinical data for this compound suggest a favorable safety profile. It is a potent and highly selective oxytocin receptor antagonist with good oral bioavailability in rats and a low potential for CYP450-mediated drug interactions.[1] Importantly, extensive toxicology studies in pregnant cynomolgus monkeys, a relevant nonhuman primate model, did not reveal any safety concerns that would prevent its clinical investigation in pregnant women.[3]

However, a comprehensive assessment of the preclinical safety and toxicology of this compound is limited by the lack of publicly available detailed reports on single-dose and repeat-dose toxicity, a full genotoxicity battery, and potential carcinogenicity studies. While the development of this compound was discontinued for reasons related to clinical trial recruitment, the available preclinical data supported its progression into late-stage clinical trials, indicating that it met the necessary regulatory safety requirements at the time. This technical guide provides a summary of the accessible information, which can serve as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Treatment of spontaneous preterm labour with this compound: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Ballet of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of Retosiban Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural activity relationship (SAR) of Retosiban and its analogues, a class of potent and selective oxytocin receptor antagonists. This compound, a 2,5-diketopiperazine derivative, has been a focal point in the quest for effective tocolytic agents to manage preterm labor. Understanding the intricate relationship between the chemical structure of these analogues and their biological activity is paramount for the rational design of next-generation therapeutics with improved pharmacological profiles. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical biological and experimental pathways to facilitate further research and development in this field.

Core Structural Insights and Quantitative SAR

The pharmacological activity of this compound analogues is profoundly influenced by stereochemistry and substitutions at key positions of the 2,5-diketopiperazine core. The (3R, 6R, 7R)-stereochemistry is crucial for optimal potency, with other isomers exhibiting significantly lower activity. The central scaffold and key functional groups are essential for high antagonist potency and binding to the oxytocin receptor.

Key Structural-Activity Relationships:

-

Position 3: An indanyl group at this position has been identified as optimal for oxytocin receptor antagonist potency. Replacement with phenethyl or benzyl groups leads to a progressive decrease in activity.

-

Position 6: A branched four-carbon alkyl group, specifically (S)-sec-Butyl, is preferred at this position. Smaller alkyl groups result in reduced antagonist activity.

-

Position 7 (Amide Side-Chain): The stereochemistry at the C-7 position of the acyclic amide attached to the N1-position is critical. The (R)-isomer of the 2-methyl oxazole ring is significantly more potent than the (S)-isomer. For instance, the (3R, 6R, 7S)-isomer of this compound is 10-fold less potent than the (3R, 6R, 7R)-isomer. The 2-methyl oxazole ring also contributes to favorable pharmacokinetic properties, including good aqueous solubility, low protein binding, and minimal interaction with cytochrome P450 enzymes.